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Clinical Trial Results for Bimiralisib in Lymphoma

Trial Aspect Details

Trial Phase Phase I/Il (N=50) [1]

Patient Population Relapsed/refractory lymphoma; median of 5 prior lines of
therapy [1]

Dosing Regimen Continuous once-daily dosing (60 mg or 80 mg) [1]

Primary Efficacy (ITT Analysis)

- Overall Response Rate (ORR) 14% [1] [2]
- Complete Response (CR) 4% [1]

- Partial Response (PR) 10% [1]

- Stable Disease (SD) 36% [1]

Most Frequent Grade =3 Adverse
Events
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Trial Aspect Details
- Hyperglycemia 24% [1]
- Thrombocytopenia 22% [1]
- Neutropenia 20% [1]
- Diarrhea 12% [1]
Treatment Discontinuation 28% of patients discontinued due to toxicity [1]

Detailed Experimental Protocol

To help you interpret the data, here are the key methodological details from the Phase I/II trial
(NCT03127020) [1]:

e Study Design: Open-label, multicenter, non-randomized study consisting of a safety run-in (Phase 1)
and an expansion phase (Phase II).

¢ Patient Eligibility: Adults with histologically proven relapsed or refractory lymphoma who had
received at least two prior lines of therapy. Patients were required to have adequate bone marrow,
renal, and hepatic function, and a fasting glucose <7.0 mmol/L.

¢ Treatment Protocol: Bimiralisib was administered orally once daily at continuous dose levels of 60
mg or 80 mg. Treatment continued until disease progression or unacceptable toxicity.

¢ Primary Endpoint: Best overall response rate (ORR) assessed according to the revised Cheson
criteria.

e Secondary Endpoints: Progression-free survival (PFS), time to response (TTR), duration of
response (DOR), and safety parameters.

Mechanism of Action and Research Context

Bimiralisib (PQR309) is an orally bioavailable, selective dual PI3K/mTOR inhibitor [1] [3] [4]. It acts as
a pan-class I PI3K inhibitor, meaning it targets all four isoforms («, B, y, 6), while also directly and
competitively inhibiting mTOR kinase. This dual mechanism aims to block a critical cancer growth pathway
more completely and overcome resistance mechanisms seen with agents that only target individual

components [1].
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The diagram below illustrates this targeted signaling pathway.
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The toxicity observed with continuous dosing has prompted research into intermittent schedules. A Phase I
study in solid tumors found that intermittent dosing (e.g., twice weekly) resulted in a more manageable
safety profile while maintaining drug exposure, suggesting a potential path forward for future lymphoma

studies [3].

Considerations for Researchers

o Toxicity Management: The high rate of grade 3/4 hyperglycemia and hematological toxicities
necessitates proactive management, including glucose monitoring and anti-hyperglycemic
medications [1].
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e Dosing Strategy: The significant toxicity leading to treatment discontinuation indicates that the
continuous dosing schedule used in this trial may not be optimal. Further investigation of intermittent
schedules is warranted [3].

¢ Patient Selection: The modest efficacy in an unselected, heavily pre-treated population highlights
the need for biomarker-driven studies to identify patient subgroups most likely to benefit from
bimiralisib therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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